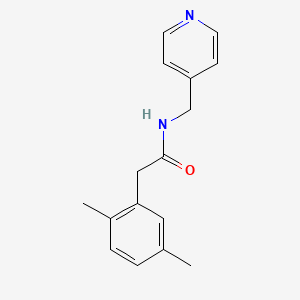![molecular formula C14H21NO4S B6069159 N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine](/img/structure/B6069159.png)
N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine is a synthetic compound with a unique structure that combines a cyclohexylidene ring with a methionine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with methionine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The methionine moiety can undergo substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethylamine hydrobromide: Used in the synthesis of various organic compounds.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A condensing agent used in peptide synthesis.
Uniqueness
N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine stands out due to its unique combination of a cyclohexylidene ring and a methionine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(2)6-11(16)9(12(17)7-14)8-15-10(13(18)19)4-5-20-3/h8,10,16H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFVRTGOBJSDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC(CCSC)C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-cyclohexylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6069080.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6069081.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6069082.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6069087.png)
![3-[1-(4-Fluorophenyl)propan-2-ylamino]azepan-2-one](/img/structure/B6069090.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6069111.png)
![1-[3-[(2,1,3-benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6069114.png)

![4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one](/img/structure/B6069135.png)
![6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one](/img/structure/B6069136.png)
![3-(2-{3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6069144.png)
![[(2S)-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6069150.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B6069170.png)
